molecular formula C24H27N3O4S2 B2598516 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-06-4

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2598516
CAS No.: 683264-06-4
M. Wt: 485.62
InChI Key: DBNIPHYVLFPJCN-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted thiazole ring via a secondary amine. This structure is part of a class of molecules known for their significant potential in biomedical research, particularly in exploring ion channel function and enzyme activity. The compound's core structure is analogous to ML277, a well-characterized and potent activator of KCNQ1 (Kv7.1) potassium channels, which demonstrated an EC50 of 260 nM and high selectivity over other potassium channels like KCNQ2 and KCNQ4 . This suggests its high value for investigating the role of KCNQ1 in various physiological processes. Furthermore, structurally similar 2-aminothiazole derivatives have shown potent inhibitory activity against a range of enzymes, including urease, α-glucosidase, and α-amylase, making them candidates for metabolic disorder and infectious disease research . The incorporation of a piperidine sulfonyl group is a common feature in pharmacologically active compounds and can influence properties like solubility and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound in hit-to-lead optimization, as a tool compound for target validation, and in structure-activity relationship (SAR) studies to develop new therapeutic agents.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-10-12-27(13-11-16)33(29,30)20-7-4-18(5-8-20)23(28)26-24-25-21(15-32-24)19-6-9-22(31-3)17(2)14-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNIPHYVLFPJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a sulfonamide moiety, which are significant in medicinal chemistry for their roles in various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3S, with a molar mass of 378.46 g/mol. The compound's structure can be represented as follows:

N 4 4 methoxy 3 methylphenyl thiazol 2 yl 4 4 methylpiperidin 1 yl sulfonyl benzamide\text{N 4 4 methoxy 3 methylphenyl thiazol 2 yl 4 4 methylpiperidin 1 yl sulfonyl benzamide}

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole and sulfonamide functionalities exhibit significant antitumor properties. For instance, derivatives similar to the compound have been shown to inhibit the proliferation of cancer cell lines such as U-87 MG (human glioblastoma) and A549 (human lung carcinoma) through mechanisms involving the inhibition of PI3K and mTOR pathways .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AU-87 MG5.0PI3K/mTOR inhibition
Compound BA5493.5Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The sulfonamide group enhances the antibacterial efficacy by interfering with folate synthesis .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole-containing compounds reveal that modifications to the aromatic rings and substituents can significantly impact biological activity. For example, the presence of a methoxy group at specific positions on the phenyl ring has been associated with increased potency in inhibiting tumor growth .

Table 2: Structure-Activity Relationship Insights

ModificationActivity ChangeNotes
Methoxy group at para positionIncreased potencyEnhances lipophilicity
Sulfonamide linkageBroadens spectrumIncreases antibacterial activity

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited cell growth in various cancer cell lines with an IC50 value that compares favorably to known chemotherapeutics.
  • Antibacterial Screening : Compounds structurally related to this compound were screened against Staphylococcus aureus, showing effective inhibition at low concentrations.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have demonstrated that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves targeting the mTOR signaling pathway, which is crucial for cell growth and proliferation .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. This compound has shown promise against a range of bacterial pathogens, including Mycobacterium tuberculosis.

Case Study:
A series of experiments evaluated the antibacterial efficacy of this compound against drug-resistant strains of bacteria. Results indicated that it possesses significant inhibitory effects, suggesting its potential as an alternative treatment option in antimicrobial therapy .

Neurological Applications

The piperidine moiety present in the compound may contribute to neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties.

Case Study:
In animal models, administration of this thiazole derivative showed improvements in cognitive functions and reduced neuroinflammation, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents LogP* Bioactivity (Inferred)
Target Compound ~450 Thiazole, 4-methoxy-3-methylphenyl, methylpiperidine ~3.5 Enzyme inhibition (e.g., kinases)
3-Fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide 376.45 Fluorobenzamide, methylpiperidine ~2.8 Antimicrobial
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinecarboxamide ~520 Benzothiazole, dual sulfonyl ~4.1 Anticancer/Imaging
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione ~480 Triazole, Cl, difluorophenyl ~3.9 Antifungal

*LogP values estimated using fragment-based methods.

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